Bromisoval

Catalog No.
S522078
CAS No.
496-67-3
M.F
C6H11BrN2O2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromisoval

CAS Number

496-67-3

Product Name

Bromisoval

IUPAC Name

2-bromo-N-carbamoyl-3-methylbutanamide

Molecular Formula

C6H11BrN2O2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)

InChI Key

CMCCHHWTTBEZNM-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(=O)N)Br

solubility

Soluble in DMSO

Synonyms

(alpha-Bromoisovaleryl)urea, Bromisoval, Bromisovalum, Bromoisovalerylurea, Bromovalcarbamide, Bromovalerylurea, Bromvaleton, Bromyl, Sedes A

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)Br

The exact mass of the compound Bromisoval is 222.0004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea. It belongs to the ontological category of organobromine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    Researchers are interested in how bromisoval produces its sedative effects. Studies have investigated its interaction with various neurotransmitter systems, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in sleep regulation. Source: European Journal of Pharmacology:

  • Drug Interactions

    Bromisoval can interact with other medications, potentially increasing the risk of side effects. Research has explored these interactions to improve medication safety. Source: Arzneimittelforschung:

  • Dependence and Withdrawal

    Since bromisoval has sedative-hypnotic properties, there is a potential for dependence and withdrawal symptoms with chronic use. Research has investigated this risk to inform clinical practice. Source: Therapie

Bromisoval, also known as bromovalerylurea, is a compound that belongs to the class of organic compounds known as carboximidic acids and derivatives. It has the chemical formula C6H11BrN2O2C_6H_{11}BrN_2O_2 and a molecular weight of approximately 223.07 g/mol. This compound was first discovered by Knoll in 1907 and patented in 1909. It is primarily recognized for its hypnotic and sedative properties and is available over the counter in various regions, particularly in Asia, under different trade names such as Brovarin .

Bromisoval functions by modulating the activity of gamma-aminobutyric acid, a neurotransmitter that plays a critical role in reducing neuronal excitability throughout the nervous system. Its sedative effects make it relevant in treating conditions related to anxiety and sleep disorders .

The exact mechanism of action of bromisoval is not fully understood. However, it is believed to act as a central nervous system (CNS) depressant, promoting sleep by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) [].

Bromisoval has several safety concerns that have led to its ban in most countries. These include:

  • Addiction: Chronic use of bromisoval can lead to dependence and withdrawal symptoms [].
  • Bromism: Long-term use can cause bromine poisoning, known as bromism, which can manifest with neurological symptoms like confusion, hallucinations, and seizures []. A study reported two cases of bromisoval-induced bromism with status epilepticus, highlighting the potential for severe neurological effects [].
  • Increased CNS depression: Bromisoval can interact with other CNS depressants, such as alcohol and benzodiazepines, leading to dangerously enhanced sedation and respiratory depression [].

Bromisoval can be synthesized through the bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction, followed by its reaction with urea. This process highlights Bromisoval's ability to undergo various chemical transformations, which are essential for its synthesis and potential modifications .

In terms of fragmentation reactions, Bromisoval can lose hydrogen bromide or a bromine radical under certain conditions. These reactions are significant in analytical chemistry for identifying and quantifying Bromisoval in various matrices .

The synthesis of Bromisoval involves the following steps:

  • Bromination of Isovaleric Acid: Isovaleric acid undergoes bromination using bromine or other brominating agents.
  • Reaction with Urea: The resulting brominated product is then reacted with urea to form Bromisoval.

This method is efficient for producing Bromisoval while maintaining its structural integrity necessary for biological activity .

Bromisoval is primarily used as a sedative and hypnotic agent. Its applications include:

  • Treatment of insomnia and sleep disorders.
  • Management of anxiety-related conditions.
  • Combination therapy with nonsteroidal anti-inflammatory drugs for enhanced therapeutic effects.

Due to its sedative properties, it is often utilized in clinical settings where rapid tranquilization is required .

Bromisoval has been studied for its interactions with various drugs. Notably:

  • Central Nervous System Depressants: The combination of Bromisoval with other CNS depressants (e.g., benzodiazepines, opioids) can lead to enhanced sedation and increased risk of respiratory depression .
  • Potential Toxicity: Chronic use may lead to bromine poisoning due to the accumulation of bromide ions in the body, emphasizing the need for careful monitoring during treatment .

Several compounds share structural or functional similarities with Bromisoval. Below are some notable examples:

Compound NameChemical FormulaSimilarity
BromvalerylureaC6H11BrN2O2Synonymous name; similar structure
Alpha-bromoisovalerylureaC6H11BrN2O2Structural isomer; similar biological activity
BromuralC6H10BrN2O2Related sedative compound; similar mechanism of action
CarbromalC6H10BrN2O4Another sedative; shares some pharmacological properties
DormigeneC6H11BrN3ORelated hypnotic agent; similar use case

Bromisoval's uniqueness lies in its specific mechanism of action through GABA_A receptor modulation, setting it apart from other compounds that may act through different pathways or have varying side effect profiles .

Traditional Synthetic Pathways Using Isovaleric Acid and Halogenation

The traditional synthesis of Bromisoval follows a well-established two-step process beginning with isovaleric acid as the primary starting material. The initial step involves the Hell-Volhard-Zelinsky reaction, which represents the classical approach for alpha-halogenation of carboxylic acids [3] [4]. This methodology has been extensively documented as the standard synthetic route for Bromisoval production.

The Hell-Volhard-Zelinsky reaction proceeds through a carefully orchestrated four-stage mechanism. First, isovaleric acid undergoes conversion to the corresponding acid bromide through nucleophilic acyl substitution with phosphorus tribromide [5] [6]. This transformation is crucial because carboxylic acids do not readily undergo direct alpha-halogenation due to the preferential removal of the carboxylic acid proton over alpha-hydrogen atoms [7] [8].

The second stage involves keto-enol tautomerism of the acid bromide intermediate. Unlike carboxylic acids, acid bromides readily enolize due to the absence of the acidic carboxylic proton, facilitating the formation of the enol tautomer [5] [7]. This enol form serves as the nucleophilic species in the subsequent bromination step.

The third stage encompasses the bromination of the enol intermediate. The enol acts as a nucleophile, attacking molecular bromine to introduce the alpha-bromo functionality [5] [9]. This electrophilic aromatic substitution results in the formation of alpha-bromo acid bromide, which exhibits low nucleophilicity and prevents over-bromination, ensuring monosubstitution [9].

The final stage involves hydrolysis of the alpha-bromo acid bromide to regenerate the carboxylic acid functionality, yielding alpha-bromoisovaleric acid [6] [7]. The overall stoichiometry requires one equivalent of phosphorus tribromide and excess bromine to ensure complete conversion and maintain the catalytic cycle through bromine exchange mechanisms [6].

Traditional synthetic methodologies have demonstrated yields ranging from 47% to 86% depending on specific reaction conditions and purification techniques employed [10] [11]. The conventional approach utilizing red phosphorus and bromine at elevated temperatures has been widely documented, though operational hazards and corrosive nature of bromine present significant safety considerations [11].

Catalytic Mechanisms in Bromination (Phosphorus Tribromide vs. Red Phosphorus)

The bromination step in Bromisoval synthesis can be accomplished through two distinct catalytic pathways: phosphorus tribromide-mediated catalysis and red phosphorus-catalyzed bromination. Understanding the mechanistic differences between these approaches is crucial for optimizing synthetic efficiency and product quality.

Phosphorus tribromide serves as both a catalyst and reagent in the Hell-Volhard-Zelinsky reaction. The mechanism initiates with the formation of phosphorus tribromide either through direct addition or in situ generation from red phosphorus and bromine according to the reaction: P₄ + 6Br₂ → 4PBr₃ [12]. The tribromide functions as an electrophilic species, attacking the carbonyl oxygen of isovaleric acid to form a mixed anhydride intermediate [5] [13].

The phosphorus tribromide-mediated pathway exhibits several mechanistic advantages. The formation of the phosphorus-oxygen bond creates an excellent leaving group, facilitating subsequent nucleophilic attack by bromide ion [13]. This mechanism proceeds through an S_N2-type substitution, resulting in inversion of configuration at the reaction center when chiral substrates are employed [12] [13].

In contrast, red phosphorus catalysis operates through a different mechanistic pathway. Red phosphorus serves as a source of reactive phosphorus species that react with bromine to generate phosphorus tribromide in situ [14] [15]. This approach requires careful temperature control to maintain optimal catalyst activity while preventing decomposition of the phosphorus catalyst.

Comparative studies have demonstrated that phosphorus tribromide catalysis generally provides superior yields and reaction control compared to red phosphorus systems [10] [11]. The tribromide approach typically achieves yields of 85-86% compared to 23-47% for red phosphorus-catalyzed reactions [10] [11]. Additionally, phosphorus tribromide catalysis operates under milder conditions, reducing the formation of by-products and improving overall process efficiency.

The catalytic cycle in phosphorus tribromide systems involves regeneration of the catalyst through exchange reactions with unreacted carboxylic acid [9]. This exchange mechanism maintains catalytic activity throughout the reaction and allows for the use of sub-stoichiometric quantities of phosphorus tribromide under optimized conditions [6].

Temperature control represents a critical parameter in both catalytic systems. Phosphorus tribromide-mediated reactions typically operate at temperatures between 50-70°C, while red phosphorus systems may require temperatures exceeding 85°C [10] [11]. The higher temperature requirements for red phosphorus catalysis can lead to increased side reactions and reduced selectivity.

Modern Acylation-Condensation Approaches with Urea

Contemporary synthetic methodologies for Bromisoval production have evolved to incorporate advanced acylation-condensation strategies that offer improved efficiency, safety, and environmental compatibility. These modern approaches focus on optimizing the condensation of alpha-bromoisovaleric acid derivatives with urea through controlled acylation mechanisms.

The modern synthetic approach utilizes alpha-bromoisovaleric acid as the starting material, which undergoes conversion to the corresponding acid chloride using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst [10] [11]. This methodology represents a significant advancement over traditional bromine-based approaches by eliminating the direct handling of elemental bromine and reducing associated safety hazards.

The thionyl chloride-mediated conversion proceeds through a well-established mechanism involving nucleophilic attack of the carboxylic acid oxygen on the electrophilic sulfur center of thionyl chloride [16] [17]. The resulting chlorosulfite intermediate serves as an excellent leaving group, facilitating nucleophilic substitution by chloride ion to form the acid chloride [18] [19]. The mechanism involves five discrete steps: initial nucleophilic attack, chloride leaving group removal, nucleophilic attack on the carbonyl, leaving group elimination, and final deprotonation [16] [17].

N,N-dimethylformamide functions as a catalyst in this transformation by activating the thionyl chloride through coordination [20]. The catalytic mechanism involves formation of an intermediate complex between dimethylformamide and thionyl chloride, which exhibits enhanced electrophilicity toward carboxylic acid substrates [20]. This catalytic activation allows the reaction to proceed under milder conditions with improved yields and reduced side product formation.

The subsequent condensation with urea represents the second stage of the modern synthetic approach. This step involves nucleophilic attack of urea nitrogen on the electrophilic carbonyl carbon of the acid chloride [22]. The reaction proceeds through tetrahedral intermediate formation followed by elimination of hydrogen chloride to yield the final Bromisoval product [23] [22].

Modern acylation-condensation methodologies have demonstrated significant improvements in both yield and purity compared to traditional approaches. Recent patent literature reports yields of 83-86% using optimized thionyl chloride-dimethylformamide conditions [10] [11]. These yields represent substantial improvements over traditional Hell-Volhard-Zelinsky approaches and offer enhanced process reliability.

The modern approach incorporates several process improvements including controlled temperature profiles, optimized solvent systems, and efficient purification protocols. Reaction temperatures are typically maintained at 35-40°C during the acid chloride formation stage, followed by similar temperature control during the urea condensation step [10] [11]. This temperature control strategy minimizes side reactions and improves product selectivity.

Solvent selection plays a crucial role in modern synthetic methodologies. Toluene, dichloromethane, and 1,2-dichloroethane have been evaluated as reaction media, with each offering distinct advantages in terms of solubility, reactivity, and downstream processing requirements [10] [11]. The choice of solvent significantly impacts reaction kinetics, product isolation, and overall process efficiency.

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of Bromisoval presents numerous technical challenges that require sophisticated solutions to achieve consistent quality, high yields, and economic viability. These challenges encompass reaction engineering, process control, safety considerations, and regulatory compliance requirements specific to pharmaceutical manufacturing.

Scale-up considerations represent the primary challenge in transitioning from laboratory-scale synthesis to industrial production. The heterogeneous nature of many bromination reactions creates mass transfer limitations that become more pronounced at larger scales [24]. Heat transfer considerations become critical due to the exothermic nature of the Hell-Volhard-Zelinsky reaction and the potential for thermal runaway if temperature control is inadequate [10] [11].

Continuous processing technologies have emerged as a potential solution to many scale-up challenges. Continuous flow reactors offer superior heat and mass transfer characteristics compared to traditional batch systems, enabling better control over reaction conditions and improved product consistency [25]. The implementation of continuous crystallization processes has demonstrated significant improvements in product quality and yield for pharmaceutical applications [26].

Yield optimization strategies for industrial Bromisoval production focus on several key parameters: reaction temperature control, residence time optimization, reagent stoichiometry, and catalyst loading. Temperature profiles must be carefully controlled to balance reaction rate with selectivity, as elevated temperatures can promote side reactions that reduce overall yield [10] [11]. Optimal temperatures typically range from 35-40°C for the acid chloride formation step and similar ranges for the subsequent condensation reaction.

Catalyst optimization represents another critical aspect of yield enhancement. The use of catalytic quantities of N,N-dimethylformamide in thionyl chloride-mediated reactions has been optimized to 0.1 grams per 100 grams of starting material [10] [11]. This optimization reduces catalyst costs while maintaining high conversion efficiency and minimizing catalyst-related impurities in the final product.

Purification and crystallization processes significantly impact overall yield and product quality in industrial operations. The crystallization of Bromisoval from ethanol has been optimized to achieve high purity products with consistent particle size distribution [10] [11]. Temperature control during crystallization, typically involving heating followed by controlled cooling, affects crystal morphology and purity [27] [28].

Modern industrial processes incorporate advanced process control systems to monitor critical parameters including temperature, pressure, pH, and product concentration [26]. These control systems enable real-time optimization of reaction conditions and early detection of process deviations that could impact product quality or yield.

Quality control considerations in industrial Bromisoval production require implementation of comprehensive analytical testing protocols. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are employed to ensure product purity and consistency [29]. These analytical methods enable detection of process-related impurities and optimization of purification protocols.

Environmental and safety considerations play increasingly important roles in industrial Bromisoval production. The elimination of elemental bromine from modern synthetic routes addresses significant safety concerns while reducing environmental impact [10] [11]. Solvent recovery and recycling systems are implemented to minimize waste generation and reduce operational costs.

Regulatory compliance requirements for pharmaceutical manufacturing necessitate validation of all critical process parameters and documentation of process consistency. Good Manufacturing Practice guidelines require extensive documentation of process development, validation studies, and ongoing process monitoring [30]. These requirements significantly impact the complexity and cost of industrial-scale production but are essential for ensuring product safety and efficacy.

The global Bromisoval market, valued at approximately 150 million USD in 2024 with projected growth to 250 million USD by 2033, reflects the continued importance of efficient manufacturing processes [31] [32]. This market growth necessitates continued optimization of production methodologies to meet increasing demand while maintaining cost competitiveness and quality standards.

Bromisoval exhibits well-defined crystallographic characteristics that have been extensively documented in the scientific literature. The compound crystallizes in the form of white needle-like crystals [1] [2], displaying a characteristic off-white to white coloration [1] [3]. The melting point of Bromisoval has been consistently reported as 152°C [1] [2] [3] [4], with some literature sources indicating a narrow melting range of 147-149°C [2] [3]. This relatively high melting point is indicative of the compound's strong intermolecular interactions, likely involving hydrogen bonding between the urea moiety and neighboring molecules.

The crystal structure demonstrates the typical behavior of organic compounds containing both hydrogen bond donors and acceptors. The presence of the bromine atom contributes to the overall molecular weight of 223.07 g/mol [1] [5] and influences the packing arrangement within the crystal lattice. The density of Bromisoval has been estimated at 1.6005 g/cm³ [1] [4], which is consistent with the presence of the heavy bromine atom within the molecular framework.

Solubility Profiles in Organic Solvents (DMSO, Ethanol)

The solubility characteristics of Bromisoval demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both polar urea functionality and nonpolar aliphatic regions. In dimethyl sulfoxide (DMSO), Bromisoval exhibits substantial solubility, reaching concentrations of 44 mg/mL (equivalent to 197.24 mM) [6]. This high solubility in DMSO can be attributed to the solvent's ability to form hydrogen bonds with the urea moiety while simultaneously solvating the hydrophobic portions of the molecule.

In contrast, the solubility in ethanol is markedly lower, with concentrations reported as slightly soluble at less than 1 mg/mL [6] [7]. This reduced solubility in ethanol reflects the limited ability of the alcohol to effectively solvate the entire molecular structure of Bromisoval. The water solubility of Bromisoval has been determined to be 19.03 g/L [1] [3], indicating moderate hydrophilic character despite the presence of the bromine substituent and branched alkyl chain.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for Bromisoval. The molecular structure, with the chemical formula C₆H₁₁BrN₂O₂ [1] [5], exhibits characteristic NMR signatures that confirm the presence of the isovaleryl side chain and the urea functionality. The bromine atom, while not directly observable in conventional ¹H NMR, influences the chemical shifts of adjacent carbon and hydrogen atoms through its electron-withdrawing properties.

Infrared spectroscopy reveals characteristic absorption bands consistent with the functional groups present in Bromisoval. The compound exhibits strong N-H stretching vibrations typical of urea derivatives, along with C=O stretching frequencies corresponding to both the amide and carbonyl functionalities. The presence of C-H stretching and bending vibrations from the branched alkyl chain contributes to the overall spectroscopic fingerprint [8] [9].

Mass spectrometry confirms the molecular ion peak at m/z 222.000390 (monoisotopic mass) [5], with characteristic fragmentation patterns that support the proposed structure. The presence of bromine is readily identified through the characteristic isotope pattern, showing peaks separated by 2 mass units due to the ⁷⁹Br and ⁸¹Br isotopes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

222.00039 g/mol

Monoisotopic Mass

222.00039 g/mol

Heavy Atom Count

11

LogP

1.14 (LogP)

Appearance

Solid powder

Melting Point

154.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

469GW8R486

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM03 - Bromisoval

Pictograms

Irritant

Irritant

Other CAS

496-67-3

Wikipedia

Bromisoval

Use Classification

Pharmaceuticals

General Manufacturing Information

Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

Culture, Styles of Institutional Interactions, and Inequalities in Healthcare Experiences

Elizabeth A Gage-Bouchard
PMID: 28661778   DOI: 10.1177/0022146517693051

Abstract

In this study, I examine how parents' cultural knowledge shapes experiences navigating the healthcare system after a child is diagnosed with cancer and the extent to which differential styles of health-related advocacy contribute to inequalities in healthcare experiences. I combine data from parents' perspectives, physicians' perspectives, and direct observation of clinical interactions and find three overarching styles of health-related advocacy. Findings show that cultural dispositions and competencies shape parents' abilities to effectively navigate the healthcare system, and physicians differentially reward each style of health-related advocacy. Parents' styles of advocacy shape relationships with clinicians, physicians' perceptions of families, and physicians' strategies for interacting with families. These findings refine understanding of the mechanisms through which social class manifests in clinical interactions, shapes patient-physician relationships, and contributes to unequal healthcare experiences.


[Diffuse cerebral atrophy and reversible polyneuropathy in a patient with chronic Bromvalerylurea intoxication: a case report]

Yoichi Kanatsuka, Makiko Inaoka, Kensuke Nakazawa, Shiori Asano, Izumi Mori, Shigeki Yamaguchi
PMID: 33115996   DOI: 10.5692/clinicalneurol.cn-001471

Abstract

A 37-year-old man who had been on bromvalerylurea (BU) medication for 11 years at a maximum dose of 2,400 mg per day for headache therapy was admitted to our hospital due to gait disturbance. He had weight loss and exanthema all over his body. Cognitive dysfunction, intellectual deterioration, attention disturbance, decreased muscle strength, and decreased vibratory sense in the lower limbs were observed. Brain MRI showed diffuse brain atrophy, and a peripheral nerve conduction examination revealed decreased nerve conduction velocity and action potential amplitude in the extremities. We diagnosed him with chronic BU intoxication based on pseudohyperchloremia, BU detected in the blood, and bromide elevation. By discontinuing BU and performing intravenous infusion, neurological symptoms and exanthema were improved, and peripheral nerve conduction examination findings also improved. There are few reports of peripheral neuropathy cases of chronic BU intoxication; herein we report one such case along with previously reported cases.


Comparison of the detrimental features of microglia and infiltrated macrophages in traumatic brain injury: A study using a hypnotic bromovalerylurea

Naoki Abe, Mohammed E Choudhury, Minori Watanabe, Shun Kawasaki, Tasuku Nishihara, Hajime Yano, Shirabe Matsumoto, Takehiro Kunieda, Yoshiaki Kumon, Toshihiro Yorozuya, Junya Tanaka
PMID: 30194744   DOI: 10.1002/glia.23469

Abstract

Microglia and blood-borne macrophages in injured or diseased brains are difficult to distinguish because they share many common characteristics. However, the identification of microglia-specific markers and the use of flow cytometry have recently made it easy to discriminate these types of cells. In this study, we analyzed the features of blood-borne macrophages, and activated and resting microglia in a rat traumatic brain injury (TBI) model. Oxidative injury was indicated in macrophages and neurons in TBI lesions by the presence of 8-hydroxy-2'-deoxyguanosine (8-OHdG). Generation of mitochondrial reactive oxygen species (ROS) was markedly observed in granulocytes and macrophages, but not in activated or resting microglia. Dihydroethidium staining supported microglia not being the major source of ROS in TBI lesions. Furthermore, macrophages expressed NADPH oxidase 2, interleukin-1β (IL-1β), and CD68 at higher levels than microglia. In contrast, microglia expressed transforming growth factor β1 (TGFβ1), interleukin-6 (IL-6), and tumor necrosis factor α at higher levels than macrophages. A hypnotic, bromovalerylurea (BU), which has anti-inflammatory effects, reduced both glycolysis and mitochondrial oxygen consumption. BU administration inhibited chemokine CCL2 expression, accumulation of monocytes/macrophages, 8-OHdG generation, mitochondrial ROS generation, and proinflammatory cytokine expression, and markedly ameliorated the outcome of the TBI model. Yet, BU did not inhibit microglial activation or expression of TGFβ1 and insulin-like growth factor 1 (IGF-1). These results indicate that macrophages are the major aggravating cell type in TBI lesions, in particular during the acute phase. Activated microglia may even play favorable roles. Reduction of cellular energy metabolism in macrophages and suppression of CCL2 expression in injured tissue may lead to amelioration of TBI.


The hypnotic bromovalerylurea ameliorates 6-hydroxydopamine-induced dopaminergic neuron loss while suppressing expression of interferon regulatory factors by microglia

Hiromi Higaki, Mohammed Emamussalehin Choudhury, Chisato Kawamoto, Keisuke Miyamoto, Afsana Islam, Yurika Ishii, Kazuya Miyanishi, Haruna Takeda, Naoto Seo, Kana Sugimoto, Hisaaki Takahashi, Hajime Yano, Junya Tanaka
PMID: 27392596   DOI: 10.1016/j.neuint.2016.06.013

Abstract

The low molecular weight organic compound bromovalerylurea (BU) has long been used as a hypnotic/sedative. In the present study, we found that BU suppressed mRNA expression of proinflammatory factors and nitric oxide release in lipopolysaccharide (LPS)-treated rat primary microglial cell cultures. BU prevented neuronal degeneration in LPS-treated neuron-microglia cocultures. The anti-inflammatory effects of BU were as strong as those of a synthetic glucocorticoid, dexamethasone. A rat hemi-Parkinsonian model was prepared by injecting 6-hydroxydopamine into the right striatum. BU was orally administered to these rats for 7 days, which ameliorated the degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and alleviated motor deficits. BU suppressed the expression of mRNAs for interferon regulatory factors (IRFs) 1, 7 and 8 in the right (lesioned) ventral midbrain as well as those for proinflammatory mediators. BU increased mRNA expression of various neuroprotective factors, including platelet-derived growth factor and hepatocyte growth factor, but it did not increase expression of alternative activation (M2) markers. In microglial culture, BU suppressed the LPS-induced increase in expression of IRFs 1 and 8, and it reduced LPS-induced phosphorylation of JAK1 and STATs 1 and 3. Knockdown of IRFs 1 and 8 suppressed LPS-induced NO release by microglial cells. These results suggest that suppression of microglial IRF expression by BU prevents neuronal cell death in the injured brain region, where microglial activation occurs. Because many Parkinsonian patients suffer from sleep disorders, BU administration before sleep may effectively ameliorate neurological symptoms and alleviate sleep dysfunction.


Effects of hypnotic bromovalerylurea on microglial BV2 cells

Shun Kawasaki, Naoki Abe, Fumito Ohtake, Afsana Islam, Mohammed Emamussalehin Choudhury, Ryo Utsunomiya, Satoshi Kikuchi, Tasuku Nishihara, Jun Kuwabara, Hajime Yano, Yuji Watanabe, Mayuki Aibiki, Toshihiro Yorozuya, Junya Tanaka
PMID: 28645489   DOI: 10.1016/j.jphs.2017.05.007

Abstract

An old sedative and hypnotic bromovalerylurea (BU) has anti-inflammatory effects. BU suppressed nitric oxide (NO) release and proinflammatory cytokine expression by lipopolysaccharide (LPS)-treated BV2 cells, a murine microglial cell line. However, BU did not inhibit LPS-induced nuclear translocation of nuclear factor-κB and subsequent transcription. BU suppressed LPS-induced phosphorylation of signal transducer and activator of transcription 1 (STAT1) and expression of interferon regulatory factor 1 (IRF1). The Janus kinase 1 (JAK1) inhibitor filgotinib suppressed the NO release much more weakly than that of BU, although filgotinib almost completely prevented LPS-induced STAT1 phosphorylation. Knockdown of JAK1, STAT1, or IRF1 did not affect the suppressive effects of BU on LPS-induced NO release by BV2 cells. A combination of BU and filgotinib synergistically suppressed the NO release. The mitochondrial complex I inhibitor rotenone, which did not prevent STAT1 phosphorylation or IRF1 expression, suppressed proinflammatory mediator expression less significantly than BU. BU and rotenone reduced intracellular ATP (iATP) levels to a similar extent. A combination of rotenone and filgotinib suppressed NO release by LPS-treated BV2 cells as strongly as BU. These results suggest that anti-inflammatory actions of BU may be attributable to the synergism of inhibition of JAK1/STAT1-dependent pathways and reduction in iATP level.


[Transition of Psychotropic Drugs in Japanese Pharmacopoeia (JP) (Part 16). Transitions in the Standards and Test Methods of Bromovalerylurea in JP V (1932) and JP X VI (2011), and Comparison with Deutsches Arzneibuch]

Kiyohisa Yanagisawa
PMID: 27149780   DOI:

Abstract

Soam discovered the drug Bromovalerylurea (or less BV) in 1907. After that, BV was imported in Japan in the latter part of the Meiji period as Western medicine. Under the influence of the First World War, in Japan, BV was domestic production. And BV are listed in JP V (1932), it is continued listing until the current JP X VI (2011). As a foreign pharmacopoeia which listed the BV, only in addition to the JP, there was a German Pharmacopoeia (DAB). During this time, the JP and DAB, the standards and test methods of BV, it was amended as shown in Table 1 and Table 2. The discrimination test and analysis test was defined based on the chemical properties of urea and isovaleric acid and bromine. Therefore, consistency was seen in the chemical criteria for test. From this it is understood that BV is Bromoisovalerateureido synthesized based on urea and isovaleric acid and bromine. This isovaleric acid is the active ingredient of Japanese Valerian and Valerian roots. BV is an organic synthetic urea derivative that was effectively improved organic synthesis isovaleric acid with respect to quality and efficacy surface. For this reason at the time that BV have been developed, it is an ideal new drug, it was described as a good medicine have no side effects. But to BV, there is a nature that it has tolerance, addictive, a dependency. In Japan after the Second World War, there was a lack of awareness about the nature of such BV. That it had become a system that masses can easily purchase the BV. Revision of the Pharmaceutical Affairs Law of 1960 against in this, selling regulation of BV is provided. However, for analgesic formulated with BV of dose observed in the Pharmaceutical Affairs Law, as generic drugs, selling is permitted, it is continuing until today. For this reason in recent years, long-term use of BV by self-judgment of the masses is frequent. And chronic bromine poisoning BV by this it have been a problem. Therefore regard to BV, always for their safety, including the overseas situation, I think it is important to seize the new knowledge and information.


Pseudohyperchloraemia caused by long-term use of analgesic containing bromovaleryl urea

Shunsuke Yamada, Masanori Tokumoto, Hiroaki Ooboshi
PMID: 26799464   DOI: 10.1111/nep.12566

Abstract




Anaphylaxis due to bromovalerylurea

Maiko Taura, Jun Asai, Shiho Yamazato, Fuminao Kanehisa, Koji Masuda, Norito Katoh
PMID: 26702871   DOI: 10.1111/1346-8138.13247

Abstract




The ameliorative effects of a hypnotic bromvalerylurea in sepsis

Satoshi Kikuchi, Tasuku Nishihara, Shun Kawasaki, Naoki Abe, Jun Kuwabara, Mohammed E Choudhury, Hisaaki Takahashi, Hajime Yano, Takumi Nagaro, Yuji Watanabe, Mayuki Aibiki, Junya Tanaka
PMID: 25732089   DOI: 10.1016/j.bbrc.2015.02.111

Abstract

Sepsis is a severe pathologic event, frequently causing death in critically ill patients. However, there are no approved drugs to treat sepsis, despite clinical trials of many agents that have distinct targets. Therefore, a novel effective treatment should be developed based on the pathogenesis of sepsis. We recently observed that an old hypnotic drug, bromvalerylurea (BU) suppressed expression of many kinds of pro- and anti-inflammatory mediators in LPS- or interferon-γ activated alveolar and peritoneal macrophages (AMs and PMs). Taken the anti-inflammatory effects of BU on macrophages, we challenged it to septic rats that had been subjected to cecum-ligation and puncture (CLP). BU was subcutaneously administered to septic rats twice per day. Seven days after CLP treatment, 85% of septic rats administrated vehicle had died, whereas administration of BU reduce the rate to 50%. Septic rats showed symptoms of multi-organ failure; respiratory, circulatory and renal system failures as revealed by histopathological analyses, blood gas test and others. BU ameliorated these symptoms. BU also prevented elevated serum-IL-6 level as well as IL-6 mRNA expression in septic rats. Collectively, BU might be a novel agent to ameliorate sepsis by preventing the onset of MOF.


Bromoderma mimicking pyoderma gangrenosum caused by commercial sedatives

Fumiko Oda, Mikiko Tohyama, Akiko Murakami, Kazuhisa Kanno, Naomi Sonobe, Koji Sayama
PMID: 26507105   DOI: 10.1111/1346-8138.13162

Abstract

Bromoderma is a rare skin disorder caused by bromide intake. It presents as single or multiple papillomatous nodules or plaques, and ulcers studded with small pustules on the face or limbs. The clinical features of bromoderma are similar to those of pyoderma gangrenosum. A 41-year-old Japanese woman was diagnosed with pyoderma gangrenosum 11 years prior to presentation. Pyoderma had repeatedly appeared over her entire body despite treatment. She also frequently complained of syncopal episodes. She was admitted to our hospital after loss of consciousness and an episode of generalized convulsion. Laboratory tests revealed a negative serum anion gap and hyperchloremia. Her serum bromide level was significantly elevated, suggesting bromide intoxication. The patient had a 10-year history of high serum bromide levels. After the intake of bromide-containing sedatives was stopped, there was no recurrence of pyoderma in the absence of treatment. In conclusion, this case was diagnosed as bromoderma with commercial sedative-induced bromide intoxication. Although the US Food and Drug Administration have banned the use of bromides, over-the-counter (OTC) treatments containing bromides are still used in Japan and other countries. Long-term use of OTC medicines containing bromvalerylurea may result in the development of bromoderma. If unclarified neurological or psychiatric symptoms are associated with pyoderma, we propose measurement of the patient's serum chloride concentration. Determination of hyperchloremia is helpful for the diagnosis of chronic intoxication with bromides.


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